molecular formula C18H21NO3 B1394456 (1S)-2-Anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol CAS No. 1287234-00-7

(1S)-2-Anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol

Cat. No. B1394456
CAS RN: 1287234-00-7
M. Wt: 299.4 g/mol
InChI Key: OOANTWSKELJLDN-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-2-Anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol, also known as DMBE, is an organic compound with a wide range of potential applications in the field of scientific research. DMBE is a colorless, odorless, crystalline solid with a melting point of 97-98°C. It is a highly polar compound, with a solubility of 0.2 g/L in methanol and a boiling point of 301°C. DMBE has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of biologically active compounds, and the study of biomolecular interactions.

Scientific Research Applications

Catalytic Applications

The compound (1S)-2-Anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol has been noted for its role in catalytic applications. Specifically, it's used as an important intermediate in the catalytic transfer hydrogenolysis process. In one study, using Pd/C-(ammonium formate) as the catalyst, this compound was involved in the debenzylization process of salmeterol, yielding significant results (Shi, 2012).

Sensor Technology

In sensor technology, derivatives of this compound have been investigated for their potential in detecting substances like ethanol. For instance, Poly (2,5-dimethyl aniline) (P25DMA), which is structurally related, was tested as a sensing material for ethanol to detect transdermal ethanol emissions (Stewart et al., 2015).

Synthesis and Characterization

This compound and its derivatives have been synthesized and characterized in various studies, focusing on their potential applications in different fields. For instance, the synthesis, spectroscopy, and X-ray studies of certain derivatives have been conducted, highlighting their potential in the medical field, particularly in antitumor evaluation (Al-Omran et al., 2014). Additionally, the synthesis and cytotoxicity of novel alcohols based on a benzo[c]phenanthrene moiety, related structurally to this compound, were studied, revealing significant cytotoxicity against certain carcinoma cell lines (Guédouar et al., 2018).

Chemical Analysis and Structural Studies

The chemical analysis and structural studies of compounds related to this compound have provided insights into their properties and potential applications. For example, the crystal structure of the alcoholates and the ansolvate of PNU-97018, a compound structurally similar, was studied to understand its characteristics as an angiotensin II receptor antagonist (Ishii et al., 2002).

properties

IUPAC Name

(1R)-2-anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-18(2)21-12-14-10-13(8-9-17(14)22-18)16(20)11-19-15-6-4-3-5-7-15/h3-10,16,19-20H,11-12H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOANTWSKELJLDN-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)C(CNC3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC2=C(O1)C=CC(=C2)[C@H](CNC3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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